6-chloro-N-(3-chloro-4-methylphenyl)-2-methylquinolin-4-amine;hydrochloride
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Overview
Description
6-chloro-N-(3-chloro-4-methylphenyl)-2-methylquinolin-4-amine;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline core substituted with chloro and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3-chloro-4-methylphenyl)-2-methylquinolin-4-amine;hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Substitution Reactions: Introduction of chloro and methyl groups at specific positions on the quinoline core can be done using electrophilic aromatic substitution reactions.
Amine Formation: The final step involves the formation of the amine group, which can be achieved through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(3-chloro-4-methylphenyl)-2-methylquinolin-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while substitution can produce various substituted quinoline derivatives.
Scientific Research Applications
6-chloro-N-(3-chloro-4-methylphenyl)-2-methylquinolin-4-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-(3-chloro-4-methylphenyl)-2-methylquinolin-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N-(4-methylphenyl)pyridine-3-carboxamide: Shares a similar quinoline core but differs in the substitution pattern.
N-(3-chloro-4-methylphenyl)-6-methoxypyridazine-3-carboxamide: Another related compound with a pyridazine core.
Uniqueness
6-chloro-N-(3-chloro-4-methylphenyl)-2-methylquinolin-4-amine;hydrochloride is unique due to its specific substitution pattern and the presence of both chloro and methyl groups, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
6-chloro-N-(3-chloro-4-methylphenyl)-2-methylquinolin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2.ClH/c1-10-3-5-13(9-15(10)19)21-17-7-11(2)20-16-6-4-12(18)8-14(16)17;/h3-9H,1-2H3,(H,20,21);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOBIGDTTPMVOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC(=C2)C)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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